![molecular formula C20H24ClNO3 B6490154 1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride CAS No. 1177966-31-2](/img/structure/B6490154.png)
1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride
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Overview
Description
1-{4-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride is a synthetic organic compound characterized by a tetrahydroisoquinoline moiety linked via a hydroxypropoxy group to a phenylacetophenone core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The tetrahydroisoquinoline group may confer affinity for neurotransmitter receptors, while the hydroxypropoxy and acetylphenyl groups influence lipophilicity and metabolic stability.
Mechanism of Action
Target of Action
It’s known that the compound contains a1,2,3,4-tetrahydroisoquinoline moiety , which is a structural component of many biologically active compounds. These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the compound has animidazole moiety , which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s known that the compound has a1,2,3,4-tetrahydroisoquinoline moiety , which is a structural component of many biologically active compounds. These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs sharing key pharmacophores, such as hydroxypropoxy linkages, aromatic systems, or tetrahydroisoquinoline derivatives.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Findings:
Structural Analogues with Tetrahydroisoquinoline: The discontinued compound 1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one shares the tetrahydroisoquinoline-acetyl backbone but lacks the hydroxypropoxy-phenyl group. Its discontinuation may reflect instability or insufficient bioactivity, underscoring the importance of the target compound’s additional substituents for stability and receptor engagement .
Antiarrhythmic Agents: Propafenone Hydrochloride and its Related Compound B (a propenone derivative) share the hydroxypropoxy-phenyl motif but differ in their amine substituents (propylamino vs. tetrahydroisoquinoline). This distinction likely alters receptor specificity: Propafenone targets cardiac ion channels, whereas the target compound’s tetrahydroisoquinoline moiety may favor neurotransmitter receptors .
GPCR-Targeting Compounds: CGP12177A and L748337 include hydroxypropoxy groups but feature distinct heterocycles (benzimidazolone, sulfonamide). These differences influence selectivity; for example, CGP12177A’s tert-butylamino group enhances β-adrenergic receptor binding, while L748337’s sulfonamide improves solubility .
Physicochemical Properties :
- The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogs like CGP12177A. Its storage requirements (<60% relative humidity) align with USP standards for hygroscopic compounds .
Properties
IUPAC Name |
1-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-15(22)16-6-8-20(9-7-16)24-14-19(23)13-21-11-10-17-4-2-3-5-18(17)12-21;/h2-9,19,23H,10-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXDJOUSNVYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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